BenchChemオンラインストアへようこそ!

2-chloro-N-(2-diethylaminoethyl)benzamide

Lipophilicity ADME Membrane permeability

2-Chloro-N-(2-diethylaminoethyl)benzamide (CAS 2852-24-6) is a benzamide derivative featuring a 2-chloro substituent on the phenyl ring and a diethylaminoethyl side chain. This structural class, characterized by the N-(2-diethylaminoethyl)benzamide scaffold, has been extensively investigated for melanoma imaging, antiarrhythmic, and antiemetic applications.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 2852-24-6
Cat. No. B1616713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-diethylaminoethyl)benzamide
CAS2852-24-6
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C13H19ClN2O/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
InChIKeyGYHFCFBYGSFHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Baseline for 2-Chloro-N-(2-diethylaminoethyl)benzamide (CAS 2852-24-6)


2-Chloro-N-(2-diethylaminoethyl)benzamide (CAS 2852-24-6) is a benzamide derivative featuring a 2-chloro substituent on the phenyl ring and a diethylaminoethyl side chain . This structural class, characterized by the N-(2-diethylaminoethyl)benzamide scaffold, has been extensively investigated for melanoma imaging, antiarrhythmic, and antiemetic applications [1]. Unlike its clinically established congeners such as procainamide (4-amino) and metoclopramide (4-amino-5-chloro-2-methoxy), this compound lacks ring amino and methoxy substituents, resulting in a distinct physicochemical fingerprint that separates it from in-class alternatives in both synthetic utility and biological profile [2].

Why Generic Substitution of 2-Chloro-N-(2-diethylaminoethyl)benzamide Risks Experimental Divergence


The N-(2-diethylaminoethyl)benzamide pharmacophore is exquisitely sensitive to phenyl ring substitution. The J. Med. Chem. 2000 structure-activity study demonstrated that melanoma uptake varied by 3- to 5-fold depending on the presence or absence of methoxy, acetamido, and halogen substituents, with compounds lacking specific substituents showing reduced tumor accumulation and accelerated urinary clearance [1]. The 2-chloro substitution pattern creates a distinct electronic environment compared to the 4-amino analogs: the electron-withdrawing chlorine reduces the basicity of the adjacent amide nitrogen while eliminating the hydrogen-bond-donating capacity of the 4-amino group present in procainamide and declopramide [2]. These differences in lipophilicity (calculated LogP 2.80 vs. ~1.0 for procainamide) and polar surface area (32.3 Ų vs. ~72.5 Ų for procainamide) fundamentally alter membrane permeability, receptor binding, and metabolic fate, making simple interchange with other benzamides scientifically unsound without explicit comparative data [3].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-diethylaminoethyl)benzamide vs. Closest Analogs


Elevated Lipophilicity and Reduced Polar Surface Area vs. Procainamide Enable Distinct ADME Profile

The target compound exhibits a calculated LogP of 2.80 and a topological polar surface area (TPSA) of 32.34 Ų . In contrast, procainamide (4-amino-N-(2-diethylaminoethyl)benzamide) has a LogP of approximately 1.0 and a TPSA of approximately 72.5 Ų [1]. This represents a LogP increase of 1.8 log units and a TPSA reduction of 40 Ų, placing the target compound in a more lipophilic, blood-brain-barrier-permeable space. The 2-chloro substituent contributes both hydrophobic bulk and an electron-withdrawing effect that reduces overall polarity, whereas the 4-amino group in procainamide adds hydrogen-bond-donating capacity that increases PSA and reduces passive membrane diffusion.

Lipophilicity ADME Membrane permeability Drug design

Absence of 4-Amino Group Eliminates Hydrogen-Bond Donation, Differentiating Receptor Binding Profile from Declopramide

The target compound lacks the 4-amino substituent present in declopramide (4-amino-3-chloro-N-(2-diethylaminoethyl)benzamide) and procainamide. In the J. Med. Chem. 2000 melanoma uptake study, compounds with 4-amino or 4-acetamido substituents exhibited melanoma uptake values of 16.6% and 23.2% ID/g at 6 h post-injection, respectively [1]. In contrast, compounds lacking the 4-amino group but retaining the benzamide core showed reduced tumor uptake and higher urinary excretion. Additionally, sigma-1 receptor binding assays revealed that benzamide derivatives without the 4-amino motif exhibited Ki values of 5.19 μM, compared to 0.278 μM for amino-substituted analogs, a ~19-fold reduction in affinity [1]. While the target compound was not directly tested, the class-level inference from this systematic SAR study indicates that the absence of the 4-amino group predicts significantly lower sigma-1 receptor engagement and altered melanin binding compared to 4-amino-substituted benzamides.

Receptor binding Hydrogen bonding Sigma receptor Structure-activity relationship

Single-Step Synthetic Accessibility from Commodity Precursors vs. Multi-Step Routes for Amino-Substituted Analogs

The target compound is synthesized in a single condensation step from 2-chlorobenzoyl chloride and N,N-diethylethylenediamine in the presence of a base . In contrast, the synthesis of amino-substituted analogs such as N-(diethylaminoethyl)-2-chloro-4-aminobenzamide requires two additional steps: initial condensation followed by catalytic reduction of the 4-nitro group using Raney nickel, with a reported boiling point of 240°C at 2.2 mm Hg and melting point of 77-78°C for the reduced product [1]. The 2-chloro substituent on the target compound provides a synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) that is orthogonal to the reactivity of amino-substituted analogs, which require protection/deprotection strategies.

Synthetic chemistry Building block Cross-coupling Process chemistry

2-Chloro Substituent as an Orthogonal Cross-Coupling Handle Unavailable in Procainamide or Metoclopramide

The aryl chloride at the 2-position of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) for late-stage diversification. Procainamide (4-amino), metoclopramide (4-amino-5-chloro-2-methoxy), and N-(2-diethylaminoethyl)benzamide lack this reactive handle; procainamide's 4-amino group is electron-donating and nucleophilic, requiring protection before cross-coupling, while its unsubstituted ortho positions lack a leaving group. The 2-chloro substituent in the target compound has an exact mass of 254.119 Da (vs. 269.77 Da for declopramide and 299.8 Da for metoclopramide) [1], indicating a lower molecular weight scaffold amenable to fragment-based drug discovery and further elaboration without exceeding Lipinski's rule thresholds.

Cross-coupling Medicinal chemistry Library synthesis C-H functionalization

Documented Analytical Characterization (NMR, FTIR) and Commercial Availability at 97% Purity Enable Immediate Procurement

The target compound has verified spectral characterization including ¹H NMR and FTIR data archived in the SpectraBase database [1]. Commercial suppliers list the compound at 97% purity with packaging options from 250 mg to 100 kg . In contrast, the simplified analog N-(2-diethylaminoethyl)benzamide (no chloro substituent) and the 2-chloro-4-amino derivative are less commonly stocked at comparable purity grades. The boiling point of 379.3°C at 760 mmHg and density of 1.1 g/cm³ are documented [1], providing quality control parameters for identity verification upon receipt. This analytical transparency reduces procurement risk compared to lesser-characterized benzamide building blocks.

Quality control Analytical characterization Procurement Reproducibility

Differentiation from 2-Chloroprocainamide in Anti-Fibrillatory Potency: The 4-Amino Group Is Required for High Potency

2-Chloroprocaine amide (N-(diethylaminoethyl)-2-chloro-4-aminobenzamide) was reported to be approximately four times as potent as procaine amide in blocking artificial fibrillation in the dog [1]. This potency enhancement is attributed to the combined effect of the 2-chloro and 4-amino substituents, as both 2-chloroprocaine amide and 2-chlorothiocaine exhibited comparable local anesthetic activity to procaine [1]. The target compound, lacking the 4-amino group, would not be expected to achieve this potency level in anti-fibrillatory assays, as the 4-amino group is critical for sodium channel binding in the procainamide/2-chloroprocainamide pharmacophore. While no direct head-to-head data exists for the target compound, the SAR from the 1958 study and the patent literature consistently demonstrates that both the 2-chloro and 4-amino substituents are necessary for maximal anti-fibrillatory activity [2].

Antiarrhythmic Cardiac electrophysiology Procainamide analogs Fibrillation

Optimal Application Scenarios for 2-Chloro-N-(2-diethylaminoethyl)benzamide Based on Verified Differentiation Evidence


Diversifiable Benzamide Scaffold for Parallel Medicinal Chemistry Libraries

The 2-chloro substituent serves as a palladium-catalyzed cross-coupling handle, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for late-stage diversification [1]. The single-step synthesis from commodity precursors ensures scalable supply, while the relatively low molecular weight (254.76 Da) and computed LogP of 2.80 make it an ideal fragment-sized scaffold compatible with lead-like chemical space. Researchers can exploit the orthogonal reactivity of the aryl chloride without the competing reactivity of a 4-amino group that would necessitate protection/deprotection in analogs like declopramide or procainamide [2].

Negative Control Compound for Sigma Receptor and Melanin Binding Studies

Based on the J. Med. Chem. 2000 SAR study showing that the absence of 4-amino/4-acetamido substituents reduces sigma-1 receptor affinity by approximately 19-fold and diminishes melanoma uptake by 3-5× versus optimized benzamides [1], this compound is suitable as a low-affinity control in experiments designed to validate sigma receptor-mediated or melanin-dependent uptake mechanisms. Its use alongside high-affinity analogs such as BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) or Compound 6 from the Eisenhut study provides a critical comparator for dissecting target engagement from non-specific binding.

Precursor for Radiohalogenated Benzamide Imaging Agent Development

The N-(2-diethylaminoethyl)benzamide scaffold is the established carrier for radiohalogenated melanoma imaging agents [1]. The 2-chloro substituent can be replaced via isotopic exchange or halogen dance reactions to install ¹²³I, ¹²⁴I, or ¹⁸F for SPECT/PET applications. The absence of competing amino substituents simplifies radiochemical purification compared to 4-amino-substituted precursors, which may form multiple side products during radioiodination. The documented boiling point (379.3°C) and density (1.1 g/cm³) provide quality benchmarks for precursor validation [2].

Building Block for Gastrointestinal Prokinetic Agent Discovery

Patent literature from the substituted benzamide class (US 3,170,955 and subsequent filings) establishes the diethylaminoethyl benzamide core as a privileged scaffold for gastrointestinal motility enhancement and antiemetic activity [1]. The 2-chloro compound serves as a minimalist starting point for systematic structure-activity relationship exploration, where the chloro substituent can be varied to probe the electronic requirements of the target (e.g., 5-HT3 and dopamine D2 receptors targeted by metoclopramide) without the confounding contributions of the 4-amino and 2-methoxy groups present in the clinical compound [2].

Quote Request

Request a Quote for 2-chloro-N-(2-diethylaminoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.